

In-depth Technical Guide: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

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Compound of Interest

Compound Name: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**, a key intermediate in pharmaceutical research and development. This document consolidates available data on its chemical properties, synthesis, and its role as a building block for therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology.

Chemical Identity and Synonyms

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a substituted thiophene derivative. For clarity and comprehensive literature searching, a list of its synonyms and key identifiers is provided below.

Identifier Type	Value
Primary Name	5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde
CAS Number	207290-72-0
Molecular Formula	C ₁₀ H ₁₃ NO ₂ S
Molecular Weight	211.28 g/mol
IUPAC Name	5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde
Other Synonyms	5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehyde, 5-(4-hydroxypiperidino)thiophene-2-carboxaldehyde

Physicochemical Properties

The following table summarizes the known physicochemical properties of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**, compiled from various chemical supplier databases.

Property	Value	Source
Appearance	Light yellow to brown crystalline powder	--INVALID-LINK--, --INVALID-LINK--
Melting Point	137-139 °C or 143-147 °C	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	417.8 °C at 760 mmHg	--INVALID-LINK--
Density	1.321 g/cm ³	--INVALID-LINK--
Flash Point	206.5 °C	--INVALID-LINK--
Refractive Index	1.642	--INVALID-LINK--
Vapor Pressure	9.97E-08 mmHg at 25°C	--INVALID-LINK--

Role in Pharmaceutical Synthesis

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a versatile intermediate primarily utilized in the synthesis of complex heterocyclic molecules for drug discovery.^{[1][2][3]} Its chemical structure, featuring a reactive aldehyde group and a hydroxypiperidine moiety on a thiophene scaffold, makes it a valuable starting material for creating a diverse range of derivatives.^{[1][2][3]}

The thiophene ring is a common pharmacophore in many approved drugs, and its lipophilicity can contribute to blood-brain barrier penetration, which is crucial for drugs targeting the central nervous system. The hydroxypiperidine group can influence solubility and provide a site for further chemical modification.

Application in Neurodegenerative Disease Research

This compound is frequently cited as a key intermediate in the development of therapeutic agents for neurological disorders.^{[1][2]} Thiophene derivatives are being explored for their potential to modulate biological targets relevant to neurodegenerative diseases, such as inhibiting acetylcholinesterase or modulating the aggregation of amyloid- β . Research in this area is ongoing to identify novel treatments for conditions like Alzheimer's and Parkinson's disease.

Intermediate for PARP Inhibitors

The scaffold of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** is relevant to the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies, and the development of new and more selective inhibitors is an active area of research. Thienopyridinones and thienopyrimidinones, which can be synthesized from thiophene precursors, have shown potent inhibitory activity against PARP.

Experimental Protocols

While a specific, detailed synthesis protocol for **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** is not readily available in public literature, general synthetic strategies for related thiophene derivatives can be inferred. The synthesis would likely involve the coupling of a 5-halo-2-thiophenecarbaldehyde derivative with 4-hydroxypiperidine.

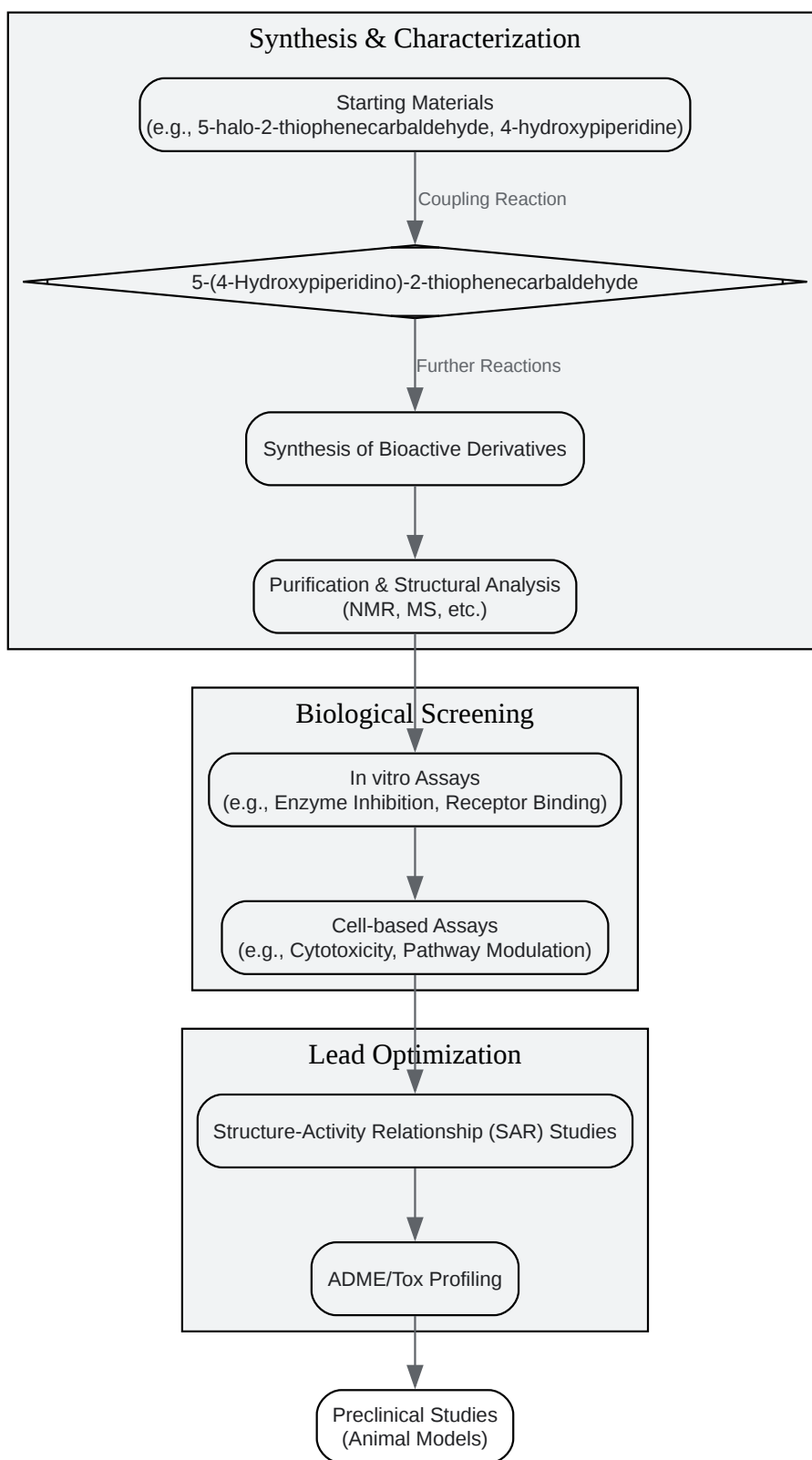
A general procedure for the synthesis of related thiophenecarboxamides involves the cyclization of precursor molecules in the presence of a base. For example, the synthesis of certain thiophene-2-carboxamide derivatives has been achieved through the condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds in the presence of sodium methoxide in boiling dioxane.

Signaling Pathways and Biological Activity

Currently, there is no publicly available quantitative biological data (e.g., IC_{50} , K_i values) specifically for **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**. Its primary role described in the literature is that of a synthetic intermediate. The biological activity of the final compounds derived from this intermediate will depend on the subsequent modifications and the target they are designed to inhibit.

For instance, if used to synthesize a PARP inhibitor, the final molecule would be involved in the DNA damage repair pathway. PARP enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks. By inhibiting PARP, the accumulation of unrepaired DNA damage can lead to cell death, a mechanism that is particularly effective in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.

The logical workflow for the utilization of this compound in a drug discovery program is outlined in the diagram below.



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